molecular formula C11H10N2O B187648 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde CAS No. 127404-21-1

4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde

Cat. No. B187648
CAS RN: 127404-21-1
M. Wt: 186.21 g/mol
InChI Key: PVVBFOHONHPONZ-UHFFFAOYSA-N
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Description

“4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde” is a chemical compound with the empirical formula C11H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole derivatives, including “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde”, can be achieved through various methods. One such method involves the Claisen–Schmidt condensation of 4′-methylacetophenone . Other methods involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate .


Molecular Structure Analysis

The molecular weight of “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde” is 186.21 g/mol. It contains an imidazole ring, which is a five-membered heterocyclic moiety with two nitrogen atoms .


Chemical Reactions Analysis

Imidazole derivatives, including “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde”, show a broad range of chemical and biological properties . They can participate in various chemical reactions, leading to compounds with different biological activities .


Physical And Chemical Properties Analysis

“4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde” is a white to light brown solid . It is highly soluble in water and other polar solvents .

Scientific Research Applications

OLED Technology

The imidazole moiety, such as in 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde, can be used for the synthesis of homoleptic imidazole-type iridium (Ir) triplet emitters. These emitters are crucial for blue phosphorescent emission in OLED (Organic Light Emitting Diodes) displays, which are widely used in modern electronic devices for their energy efficiency and high-quality display .

Antibacterial Agents

Compounds with an imidazole ring have shown significant activity against various bacterial strains. For instance, derivatives of imidazole-containing compounds have been reported to exhibit marked antibacterial activity against E. coli, S. aureus, and B. subtillis . This suggests that 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde could potentially be modified to develop new antibacterial agents.

Anti-tubercular Agents

Imidazole derivatives have also been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values of these derivatives indicate their potential as therapeutic agents in the treatment of tuberculosis .

Organic Synthesis

The compound can be involved in Claisen–Schmidt condensation reactions to yield novel compounds with potential applications in various fields of chemistry and pharmacology .

Safety and Hazards

The safety and hazards associated with “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde” include skin irritation, eye irritation, and specific target organ toxicity (single exposure) .

Future Directions

Imidazole derivatives, including “4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde”, have become important synthons in the development of new drugs . They are expected to show satisfactory efficacy and safety profiles, making them promising candidates for future drug development .

properties

IUPAC Name

4-(4-methylimidazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-6-13(8-12-9)11-4-2-10(7-14)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVBFOHONHPONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde

CAS RN

127404-21-1
Record name 4-(4-methyl-1Ð?-imidazol-1-yl)-benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4.20 g of sodium hydride (a 60% suspension thereof in a mineral oil) was suspended in 150 ml of dimethylformamide to obtain a suspension. 8.62 g of 4-methylimidazol was added to the suspension at a room temperature under stirring in portions. After one hour, 12.4 g of 4-fluorobenzaldehyde was added to the obtained mixture. The obtained mixture was stirred for 4 hours and poured into ice-water. The obtained mixture was extracted with chloroform. The extract was dried over anhydrous sodium sulfate and distilled under a reduced pressure to remove the solvent. The obtained residue was purified by silica gel column chromatography (solvent: chloroform/methanol (50:1)) to obtain a solid product. This solid product was washed with ether to obtain 2.67 g of the title compound as a pale yellow powder (yield: 14%).
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.62 g
Type
reactant
Reaction Step Three
Quantity
12.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six
Yield
14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde in the synthesis of cinnamamide derivatives?

A1: 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde serves as a crucial reagent in the synthesis of a specific class of cinnamamide derivatives []. These derivatives, characterized by a distinct aromatic hydrocarbon ring and a variable side chain, are produced efficiently through a reaction with this particular benzaldehyde derivative in the presence of a base [].

Q2: Can you provide details about the reaction mechanism involving 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde in this synthesis?

A2: While the provided research abstract [] doesn't delve into the specific reaction mechanism, it likely involves a condensation reaction. This could involve the 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde acting as an electrophile, reacting with a nucleophilic carbon on the compound containing the aromatic hydrocarbon ring (denoted as R1 in the abstract) []. The base likely deprotonates the nucleophilic carbon, facilitating the attack on the aldehyde group. Further research would be needed to elucidate the precise mechanism and any intermediates involved.

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